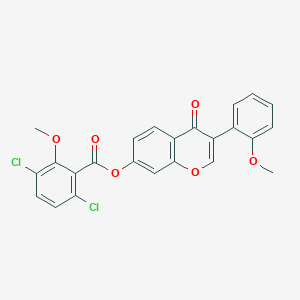![molecular formula C23H16F2N4O2 B4579879 N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide](/img/structure/B4579879.png)
N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide
Übersicht
Beschreibung
This compound belongs to a class of chemicals known for their complex molecular structure and potential for various chemical reactions and applications in medicinal chemistry. The structural components suggest its potential for interactions with biological systems, given the presence of both hydrazinecarboxamide and quinoline moieties.
Synthesis Analysis
Synthesis of such compounds typically involves multistep organic reactions, starting from basic aromatic units followed by specific reactions like hydrazinolysis, amidation, and coupling reactions to introduce the quinoline and difluorophenyl groups. For example, the development of similar compounds has been reported using acidified ethanolic solutions to facilitate the coupling of benzamides with indoline-diones, leading to compounds with significant biological activities (Alafeefy et al., 2015).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by X-ray diffraction (XRD) and can reveal interesting features like planarity, conformation, and intermolecular interactions. Studies on related compounds have shown diverse molecular conformations that can influence their biological activities and interactions with biomolecules (Tamasi et al., 2005).
Chemical Reactions and Properties
Compounds with the hydrazinecarboxamide group are known to participate in various chemical reactions, including nucleophilic substitution, condensation, and cyclization reactions. These reactions can be exploited to synthesize a wide range of derivatives with potential biological activities. For instance, ultrasound-promoted synthesis of N-(substituted phenyl)-hydrazine-1-carboxamides has shown potential for cytotoxic and antioxidant activities (Ali et al., 2021).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Chiral Linear Carboxamides : Research demonstrates the synthesis of chiral linear carboxamide derivatives with an incorporated peptide linkage, employing amino acid methyl esters and nalidixic acid as starting materials. These compounds, including derivatives similar in structure to N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide, showcase the versatility of carboxamide chemistry in generating biologically relevant structures (Khalifa et al., 2014).
Highly Regioselective Carbamoylation : A novel method for the carbamoylation of electron-deficient nitrogen heteroarenes, including quinoline and isoquinoline derivatives, using hydrazinecarboxamides as carbamoylating agents, was developed. This technique underscores the application of carbamoylation in modifying heteroarenes, relevant to the synthesis and functionalization of compounds like N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide (He, Huang, & Tian, 2017).
Biological Applications
Antimicrobial Activity : Derivatives of quinoline, akin to N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of quinoline derivatives as therapeutic agents against various microbial infections (Vaghasiya et al., 2014).
Antitumor Activity : The synthesis of novel heterocyclic compounds, including pyrazolo[4,3-c]quinoline derivatives, has been explored. These compounds exhibit significant antitumor activity, indicating the potential of quinoline-based structures for cancer therapy (Abu‐Hashem & Aly, 2012).
Materials Science
- Solid-phase Synthesis : Research into the solid-phase synthesis of quinoxaline, thiazine, and oxazine analogs, through intermediates that include structures similar to N-(2,4-difluorophenyl)-2-[(2-phenyl-4-quinolinyl)carbonyl]hydrazinecarboxamide, highlights the application of these compounds in materials science for the development of novel materials (Dixon et al., 2005).
Eigenschaften
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(2-phenylquinoline-4-carbonyl)amino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4O2/c24-15-10-11-20(18(25)12-15)27-23(31)29-28-22(30)17-13-21(14-6-2-1-3-7-14)26-19-9-5-4-8-16(17)19/h1-13H,(H,28,30)(H2,27,29,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWGNGOIPNUXCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-morpholinyl)propyl]-2-furamide](/img/structure/B4579797.png)
![N-[2-(4-fluorophenyl)ethyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4579803.png)
![N-1,3-benzodioxol-5-yl-2-{[(2-chlorobenzyl)thio]acetyl}hydrazinecarboxamide](/img/structure/B4579809.png)
![N,3,5-triphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4579814.png)
![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl trifluoroacetate](/img/structure/B4579817.png)
![2-(2,3-dihydro-1H-indol-1-ylcarbonyl)-5-(trifluoromethyl)-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridin-1-amine](/img/structure/B4579827.png)

![N-[1-(4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4579841.png)
![N-{3-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B4579845.png)

![N-{[3-(3-fluorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4579867.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B4579885.png)
![N-{[(2-butyl-2H-tetrazol-5-yl)amino]carbonothioyl}-5-(2,3-dichlorophenyl)-2-furamide](/img/structure/B4579899.png)
![2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4579908.png)